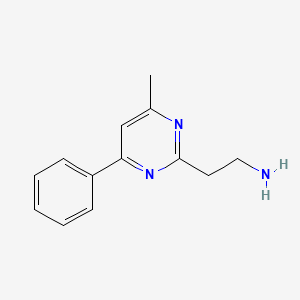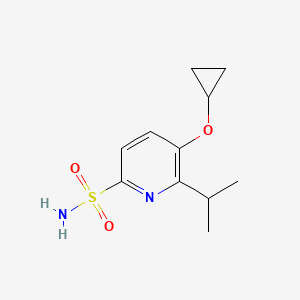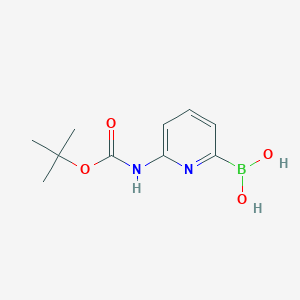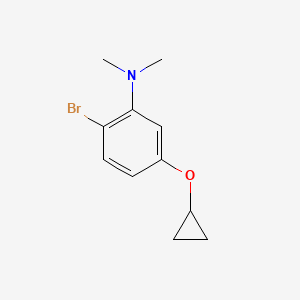
1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H15F3O and a molecular weight of 244.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a trifluoromethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The preparation of the compound involves the coupling of a cyclopropyl boronic acid derivative with an aryl halide precursor in the presence of a palladium catalyst.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the isopropyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the trifluoromethyl group to a trifluoromethyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents such as halogens, nitrating agents, or sulfonating agents. These reactions lead to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropyl group may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable intermediate for creating complex molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is often used as a bioisostere for hydrogen or methyl groups in drug design.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug discovery and development. Its structural features can be modified to enhance its therapeutic properties.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group can enhance its binding affinity to enzymes and receptors, leading to altered biological activities. The cyclopropoxy and isopropyl groups contribute to the compound’s overall hydrophobicity and steric properties, influencing its interaction with target molecules.
Comparación Con Compuestos Similares
1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
- 1-Cyclopropoxy-3-isopropyl-5-(trifluoromethyl)benzene : This compound has a similar structure but with different substitution patterns on the benzene ring. The positional isomerism can lead to variations in chemical reactivity and biological activity.
- 2-Cyclopropoxy-1-isopropyl-4-(trifluoromethyl)benzene : Another positional isomer with distinct properties. The differences in the position of the substituents can affect the compound’s overall behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique chemical and biological properties compared to its isomers.
Propiedades
Fórmula molecular |
C13H15F3O |
|---|---|
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
1-cyclopropyloxy-2-propan-2-yl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F3O/c1-8(2)11-7-9(13(14,15)16)3-6-12(11)17-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3 |
Clave InChI |
IHRCHRGFVYOEKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)C(F)(F)F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


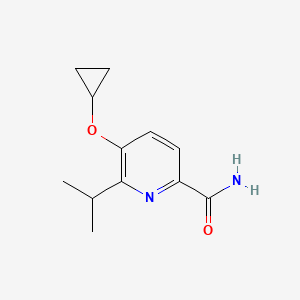


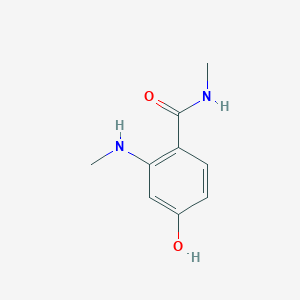
![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)
